molecular formula C9H6ClNS B1355502 2-(5-Chloro-2-thienyl)pyridine CAS No. 123784-09-8

2-(5-Chloro-2-thienyl)pyridine

Cat. No. B1355502
M. Wt: 195.67 g/mol
InChI Key: YSAKLCVWYHBULP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)pyridine is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thiophene ring, both of which have unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Luminescence Properties in Platinum Complexes

2-(2-Thienyl)pyridine derivatives, closely related to 2-(5-Chloro-2-thienyl)pyridine, have been used in synthesizing various luminescent platinum complexes. These complexes demonstrate unique photoluminescence and electronic absorption spectra, which are valuable in studying the properties of emitting triplet states in such complexes (Kozhevnikov et al., 2009).

Reactivity with Metal Ions

The reactivity of 2-(2′-thienyl)pyridine (a compound structurally similar to 2-(5-Chloro-2-thienyl)pyridine) with various metal ions like palladium and gold has been explored. This research indicates diverse reactivities and potential for forming different types of complexes, showcasing the versatility of thienylpyridine compounds in coordination chemistry (Constable & Sousa, 1992).

Antimicrobial Applications

Thienylpyridines have shown potential in antimicrobial applications. For example, certain thienopyridines have been tested for their antimicrobial activities, providing a basis for exploring similar properties in 2-(5-Chloro-2-thienyl)pyridine (Bakhite et al., 2002).

Synthesis of Polyheterocyclic Compounds

Compounds like 2-(5-Chloro-2-thienyl)pyridine are integral in synthesizing various polyheterocyclic compounds. These syntheses lead to the development of compounds with diverse applications, including potential pharmaceutical uses (Elneairy et al., 2006).

Coordination Compounds Synthesis

Thienopyridines, closely related to 2-(5-Chloro-2-thienyl)pyridine, have been used in the synthesis of coordination compounds with metals like copper, nickel, and cobalt. This research expands the understanding of thienopyridine compounds as ligands in coordination chemistry (Halgas et al., 2009).

Future Directions

For more detailed information, consider referring to the relevant papers and scientific literature .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAKLCVWYHBULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EC Constable, LR Sousa - Journal of organometallic chemistry, 1992 - Elsevier
The reaction of 2-(2′-thienyl)pyridine (Hthpy) with palladium acetate results in a clean conversion to the μ-acetato-bridged dimeric cyclometallated complex [(thpy)Pd(μ-OAc)Pd(thpy)] …
Number of citations: 55 www.sciencedirect.com
Y Fuchita, H Ieda, S Wada, S Kameda… - Journal of the Chemical …, 1999 - pubs.rsc.org
2-(3-Thienyl)pyridine (3-Hthpy) and 2-(2-thienyl)pyridine (2-Hthpy) reacted with Na[AuCl4]·2H2O to afford the adducts [AuCl3(3-Hthpy)] 1a and [AuCl3(2-Hthpy)] 1b, respectively. The …
Number of citations: 23 pubs.rsc.org
O Bayh, H Awad, F Mongin, C Hoarau, F Trécourt… - Tetrahedron, 2005 - Elsevier
Thiophene was regioselectively deprotonated at C2 on treatment with 1/3equiv of Bu 3 MgLi in THF at room temperature. The lithium arylmagnesate formed was either trapped with …
Number of citations: 66 www.sciencedirect.com
C Chan, AD Borthwick, D Brown… - Journal of medicinal …, 2007 - ACS Publications
Factor Xa inhibitory activities for a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides with different P1 groups are described. These data …
Number of citations: 55 pubs.acs.org
A Oster, T Klein, R Werth, P Kruchten, E Bey… - Bioorganic & Medicinal …, 2010 - Elsevier
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the reduction of estrone into estradiol, which is the most potent estrogen in humans. Lowering intracellular estradiol …
Number of citations: 39 www.sciencedirect.com

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